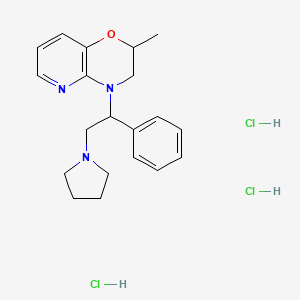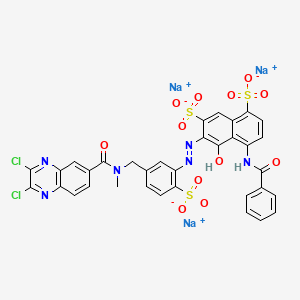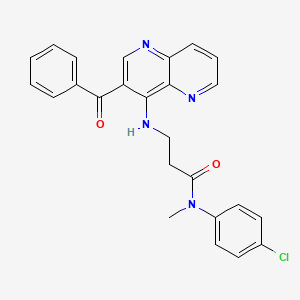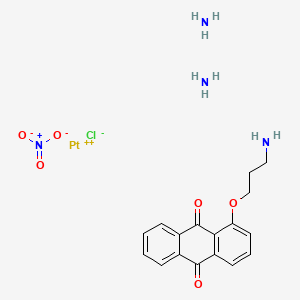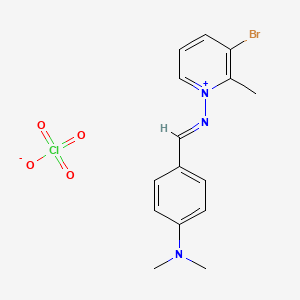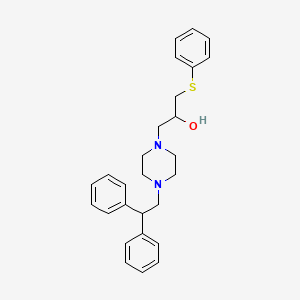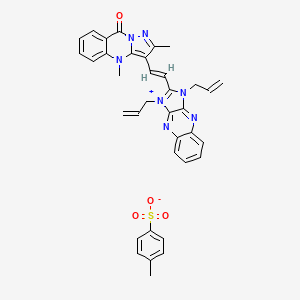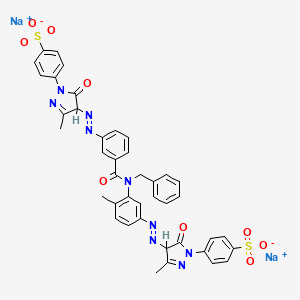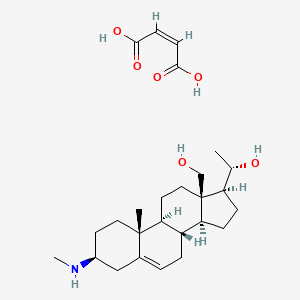
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyridine ring fused with an oxazine ring, and it is further modified with a piperidine moiety. The trihydrochloride form indicates that the compound is stabilized as a salt with three hydrochloric acid molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and oxazine precursors. The reaction conditions may involve:
Catalysts: Common catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential for maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its ability to form stable salts makes it a candidate for drug formulation studies.
Medicine
The compound’s potential medicinal properties could be explored, particularly in the development of new pharmaceuticals. Its interactions with biological targets could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, the compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazine derivatives: Other derivatives of this compound may have similar structures but different functional groups.
Piperidine-containing compounds: Compounds with a piperidine moiety may exhibit similar biological activities.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(1-piperidinyl)ethyl)-, trihydrochloride lies in its specific combination of a pyridine ring, oxazine ring, and piperidine moiety. This unique structure allows for diverse chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
86979-79-5 |
|---|---|
Formule moléculaire |
C14H24Cl3N3O |
Poids moléculaire |
356.7 g/mol |
Nom IUPAC |
4-(2-piperidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C14H21N3O.3ClH/c1-2-7-16(8-3-1)9-10-17-11-12-18-13-5-4-6-15-14(13)17;;;/h4-6H,1-3,7-12H2;3*1H |
Clé InChI |
GUXBEXDDYQDGGH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCN2CCOC3=C2N=CC=C3.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



